Soman

Description

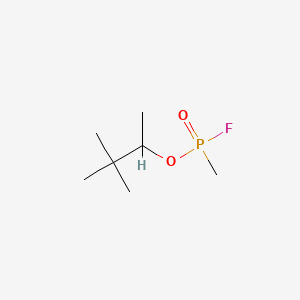

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Exposure to nerve agents and other organophosphorus acetylcholinesterases used in industry and agriculture can cause death, or brain damage, producing long-term cognitive and behavioral deficits. Brain damage is primarily caused by the intense seizure activity induced by these agents. Identifying the brain regions that respond most intensely to nerve agents, in terms of generating and spreading seizure activity, along with knowledge of the physiology and biochemistry of these regions, can facilitate the development of pharmacological treatments that will effectively control seizures even if administered when seizures are well underway. Here, /investigators/ contrast the pathological (neuronal damage) and pathophysiological (neuronal activity) findings of responses to nerve agents in the amygdala and the hippocampus, the two brain structures that play a central role in the generation and spread of seizures. The evidence so far suggests that exposure to nerve agents causes significantly more damage in the amygdala than in the hippocampus. Furthermore, in in vitro brain slices, the amygdala generates prolonged, seizure-like neuronal discharges in response to the nerve agent soman, at a time when the hippocampus generates only interictal-like activity. In vivo experiments are now required to confirm the primary role that the amygdala seems to play in nerve agent-induced seizure generation. Chronic low dose exposure to organophosphorus poisons (OP) results in cognitive impairment. Studies in rats have shown that OP interfere with microtubule polymerization. Since microtubules are required for transport of nutrients from the nerve cell body to the nerve synapse, it has been suggested that disruption of microtubule function could explain the learning and memory deficits associated with OP exposure. Tubulin is a major constituent of microtubules. /Investigators/ tested the hypothesis that OP bind to tubulin by treating purified bovine tubulin with sarin, soman, chlorpyrifos oxon, diisopropylfluorophosphate, and 10-fluoroethoxyphosphinyl-N-biotinamidopentyldecanamide (FP-biotin). Tryptic peptides were isolated and analyzed by mass spectrometry. It was found that OP bound to tyrosine 83 of alpha tubulin in peptide TGTYR, tyrosine 59 in beta tubulin peptide YVPR, tyrosine 281 in beta tubulin peptide GSQQYR, and tyrosine 159 in beta tubulin peptide EEYPDR. The OP reactive tyrosines are located either near the GTP binding site or within loops that interact laterally with protofilaments. It is concluded that OP bind covalently to tubulin, and that this binding could explain cognitive impairment associated with OP exposure. Some organophosphorus compounds are toxic because they inhibit acetylcholinesterase (AChE) by phosphylation of the active site serine, forming a stable conjugate: Ser-O-P(O)-(Y)-(XR) (where X can be O, N, or S and Y can be methyl, OR, or SR). The inhibited enzyme can undergo an aging process, during which the X-R moiety is dealkylated by breaking either the P-X or the X-R bond depending on the specific compound, leading to a nonreactivatable enzyme. Aging mechanisms have been studied primarily using AChE. However, some recent studies have indicated that organophosphate-inhibited butyrylcholinesterase (BChE) may age through an alternative pathway. /This/ work utilized matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry to study the aging mechanism of human BChE inhibited by dichlorvos, echothiophate, diisopropylfluorophosphate (DFP), isomalathion, soman, sarin, cyclohexyl sarin, VX, and VR. Inhibited BChE was aged in the presence of H2(18)O to allow incorporation of (18)O, if cleavage was at the P-X bond. Tryptic-peptide organophosphate conjugates were identified through peptide mass mapping. /The/ results showed no aging of VX- and VR-treated BChE at 25 degrees C, pH 7.0. However, BChE inhibited by dichlorvos, echothiophate, DFP, soman, sarin, and cyclohexyl sarin aged exclusively through O-C bond cleavage, i.e., the classical X-R scission pathway. In contrast, isomalathion aged through both X-R and P-X pathways; the main aged product resulted from P-S bond cleavage and a minor product resulted from O-C and/or S-C bond cleavage. Nerve agents phosphonylate a serine hydroxyl group in the active site of the enzyme, acetylcholinesterase (AChE), which results in accumulation of acetylcholine and, in turn, causes enhancement and prolongation of cholinergic effects and depolarisation blockade. The rate of spontaneous reactivation of AChE is variable, which partly accounts for differences in acute toxicity between the nerve agents. With soman in particular, an additional reaction occurs known as 'aging'. This consists of monodealkylation of the dialkylphosphonyl enzyme, which is then resistant to spontaneous hydrolysis and reactivation by oximes. Monodealkylation occurs to some extent with all dialkylphosphonylated AChE complexes; however, in general, is only of clinical importance in relation to the treatment of soman poisoning, where it is a very serious problem. With soman, aging occurs so fast that no clinically relevant spontaneous reactivation of AChE occurs before aging has taken place. Hence, recovery of function depends on resynthesis of AChE. As a result, it is important that an oxime is administered as soon after soman exposure as possible so that some reactivation of AChE occurs before all the enzyme becomes aged. Even though aging occurs more slowly and reactivation occurs relatively rapidly in the case of nerve agents other than soman, early oxime administration is still clinically important in patients poisoned with these agents. For more Mechanism of Action (Complete) data for SOMAN (15 total), please visit the HSDB record page. |

|---|---|

Numéro CAS |

96-64-0 |

Formule moléculaire |

CH3PO(F)OCH(CH3)C(CH3)3 C7H16FO2P |

Poids moléculaire |

182.17 g/mol |

Nom IUPAC |

3-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylbutane |

InChI |

InChI=1S/C7H16FO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 |

Clé InChI |

GRXKLBBBQUKJJZ-UHFFFAOYSA-N |

SMILES |

CC(C(C)(C)C)OP(=O)(C)F |

SMILES canonique |

CC(C(C)(C)C)OP(=O)(C)F |

Point d'ébullition |

198 °C |

Color/Form |

Colorless liquid Colorless transparent liquid Colorless liquid which gives off a colorless vapor When pure, colorless liquid; with impurities, amber or dark brown |

Densité |

1.0222 g/mL at 25 °C Density: 1.026 at 20 °C |

melting_point |

-42 °C |

Autres numéros CAS |

96-64-0 |

Description physique |

Soman appears as a chemical warfare nerve agent. Colorless liquid, odorless to fruity. Pure: Colorless liquid with a fruity odor; Impure: Amber or dark brown with an odor like oil of camphor; [U.S. Army ECBC MSDS] Clear, colorless, liquid. Discolors with aging to dark brown. Gives off colorless vapor. |

Solubilité |

In water, 2.1X10+4 mg/L at 20 °C Miscible with both polar and nonpolar solvents |

Synonymes |

Methylphosphonofluoridate, Pinacolyl Pinacolyl Methylphosphonofluoridate Soman |

Densité de vapeur |

6.3 (Air = 1) |

Pression de vapeur |

0.41 [mmHg] 0.41 mm Hg at 25 °C |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Soman: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanism of action of the nerve agent Soman (O-Pinacolyl methylphosphonofluoridate). This compound is a highly toxic organophosphate compound that poses a significant threat as a chemical warfare agent.[1] Its primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This guide will delve into the specifics of this interaction, the downstream physiological consequences, and the experimental methodologies used to study these effects.

The Primary Target: Acetylcholinesterase

The principal target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[2][3] By breaking down ACh, AChE terminates the signal transmission, allowing for the precise control of nerve impulses. The inhibition of this enzyme leads to an accumulation of ACh, resulting in a state of continuous stimulation of cholinergic receptors throughout the nervous system.[2][3]

The Inhibition Process: Phosphonylation

This compound, like other organophosphate nerve agents, acts by covalently modifying the active site of AChE. The process, known as phosphonylation, involves the nucleophilic attack of the serine hydroxyl group in the active site of AChE on the phosphorus atom of this compound.[2][4] This reaction results in the formation of a stable phosphonyl-enzyme conjugate and the displacement of the fluoride leaving group.[4]

The "Aging" Phenomenon: Irreversible Inhibition

A key feature of this compound's toxicity is the subsequent "aging" of the phosphonyl-AChE conjugate.[2][3] This process involves the dealkylation of the pinacolyl group attached to the phosphorus atom.[5] The aging reaction for this compound is notably rapid, occurring within minutes.[6] Once aged, the enzyme-inhibitor complex is highly resistant to reactivation by standard oxime antidotes, rendering the inhibition effectively irreversible.[2][6] This rapid aging is a major challenge in the medical management of this compound poisoning.[7]

Downstream Signaling and Physiological Consequences

The irreversible inhibition of AChE and the subsequent accumulation of acetylcholine lead to a cholinergic crisis, characterized by the overstimulation of muscarinic and nicotinic acetylcholine receptors.[8][9]

Muscarinic Effects

The overstimulation of muscarinic receptors, located in the parasympathetic nervous system and various organs, results in a range of symptoms, including:

-

Respiratory System: Bronchoconstriction and increased bronchial secretions, leading to respiratory distress.[8][10]

-

Cardiovascular System: Bradycardia (slow heart rate) or tachycardia (fast heart rate).[8][10]

-

Gastrointestinal System: Nausea, vomiting, abdominal cramps, and diarrhea.[8][10]

-

Glands: Excessive salivation, lacrimation (tearing), and sweating.[8][10]

Nicotinic Effects

The overstimulation of nicotinic receptors at the neuromuscular junction and in autonomic ganglia leads to:

-

Musculoskeletal System: Muscle fasciculations (twitching), cramps, weakness, and eventually flaccid paralysis.[8][10] Paralysis of the respiratory muscles is a primary cause of death.[10]

-

Sympathetic Nervous System: Tachycardia and hypertension.[8]

Central Nervous System (CNS) Effects

The accumulation of acetylcholine in the central nervous system can cause:

-

Respiratory depression.[12]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Figure 1. Signaling pathway of this compound's toxic action.

Quantitative Toxicological Data

The toxicity of this compound is exceptionally high, though it varies across species and routes of exposure. The following tables summarize key quantitative data.

| Parameter | Species | Value | Route of Administration | Reference |

| LD₅₀ | Göttingen minipigs | 4.7 µg/kg | Intramuscular | [13] |

| LCt₅₀ | Humans | 70 mg·min/m³ | Inhalation | [1] |

Table 1. Lethal Dose and Concentration of this compound.

| Brain Region | AChE Inhibition (%) | Species | Notes | Reference |

| Frontal Cortex | ~70% | Rat | Following this compound intoxication (1.2 x LD₅₀) | [14] |

| Reticular Formation | ~70% | Rat | Following this compound intoxication (1.2 x LD₅₀) | [14] |

| Thalamus | ~50-60% | Rat | Following this compound intoxication (1.2 x LD₅₀) | [14] |

| Hippocampus | ~50-60% | Rat | Following this compound intoxication (1.2 x LD₅₀) | [14] |

| Ncl. Ruber | ~20% | Rat | Following this compound intoxication (1.2 x LD₅₀) | [14] |

Table 2. Acetylcholinesterase Inhibition in Rat Brain Regions After this compound Exposure.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of experimental techniques. Below are outlines of key protocols.

Acetylcholinesterase Activity Assay (Ellman's Method)

This is the most common method for measuring AChE activity and its inhibition.[15]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[15][16] The rate of color formation is directly proportional to the AChE activity.[15]

General Procedure:

-

Sample Preparation: Prepare tissue homogenates, cell lysates, or purified enzyme solutions in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[16]

-

Reaction Mixture: In a 96-well plate, combine the sample with DTNB solution.[16]

-

Initiation: Add the substrate, acetylthiocholine, to start the reaction.[16]

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[16][17]

-

Calculation: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity.[16]

The following diagram outlines the workflow for the Ellman's assay.

Figure 2. Experimental workflow for the Ellman's assay.

Synthesis of this compound

The synthesis of this compound is a hazardous procedure that should only be performed in specialized laboratories with appropriate safety measures.[18]

Reaction: this compound is synthesized by the reaction of pinacolyl alcohol with methylphosphonyl difluoride.[1]

General Procedure:

-

React pinacolyl alcohol with methylphosphonyl difluoride in an appropriate solvent.

-

The reaction produces this compound and hydrogen fluoride as a byproduct.[1]

-

The resulting this compound is typically used without further purification for subsequent hydrolysis to the less toxic pinacolyl methylphosphonate (PMP) for analytical studies.[18]

Conclusion

The mechanism of action of this compound is centered on the rapid and irreversible inhibition of acetylcholinesterase through phosphonylation and a subsequent aging process. This leads to an accumulation of acetylcholine and a severe cholinergic crisis, affecting multiple organ systems and the central nervous system. Understanding this mechanism is crucial for the development of effective medical countermeasures, including prophylactic treatments and improved antidotes that can circumvent the rapid aging of the this compound-AChE adduct. Further research into the specific interactions of this compound with different AChE isoforms and the development of novel reactivators remains a critical area of study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aging Mechanism of this compound Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nerve agent analogs that produce authentic this compound, sarin, tabun, and cyclohexyl methylphosphonate-modified human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo protection against this compound toxicity by known inhibitors of acetylcholine synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Health Risk Assessment for The Nerve Agent GD (this compound) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. This compound | Chemical Emergencies | CDC [cdc.gov]

- 11. dhd4.org [dhd4.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Source Attribution of the Chemical Warfare Agent this compound Using Position-Specific Isotope Analysis by 2H NMR Spectroscopy: From Precursor to Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

The History and Development of Soman (GD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the history, chemical properties, mechanism of action, toxicology, and medical countermeasures related to the organophosphate nerve agent Soman (GD). All quantitative data is summarized in tables for comparative analysis, and key experimental methodologies are detailed.

Introduction and Historical Development

This compound, with the NATO designation GD (G-series, D), is one of the most toxic and rapidly acting chemical warfare agents ever developed. Its discovery traces back to Nazi Germany's research into organophosphorus compounds, initially intended as insecticides.

-

Discovery: this compound was synthesized in 1944 by the Austrian-German biochemist and Nobel laureate Richard Kuhn and his team.[1] This discovery followed the synthesis of Tabun (GA) in 1936 and Sarin (GB) in 1938 by Gerhard Schrader's team at IG Farben.[2] this compound proved to be even more toxic than its G-series predecessors.[1]

-

World War II: Although produced in small quantities at a pilot plant by IG Farben, this compound was never used in World War II.[1] The reasons remain a subject of historical debate, with theories suggesting Hitler's personal aversion to chemical warfare, having been a victim of a gas attack in World War I, and concerns about Allied retaliatory capabilities.

-

Post-War Proliferation: After the war, Allied forces, including the United States and the Soviet Union, captured German nerve agent stockpiles and production facilities, leading to further research and development during the Cold War.

-

Chemical Weapons Convention: The production and stockpiling of this compound were banned by the Chemical Weapons Convention of 1993, which classifies it as a Schedule 1 substance.[3] By 2018, all declared worldwide stockpiles, amounting to 9,057 tonnes, were destroyed.[3]

Physical and Chemical Properties

This compound is a volatile, corrosive liquid under standard conditions. Its physical properties contribute significantly to its hazard profile as a chemical weapon.

Table 1: Physical and Chemical Properties of this compound (GD)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | O-Pinacolyl methylphosphonofluoridate | [3] |

| Chemical Formula | C₇H₁₆FO₂P | [4] |

| Molecular Weight | 182.2 g/mol | [5] |

| Appearance | Clear, colorless liquid; discolors to dark brown with aging. | [1][4][6] |

| Odor | Faint camphor or rotting fruit odor when pure. | [1][3][4][6] |

| Boiling Point | 167°C to 200°C (332.6°F to 392°F) | [4] |

| Liquid Density | 1.02 g/mL at 25°C (77°F) | [4][5] |

| Vapor Density | 6.33 (air = 1) | [4][5] |

| Vapor Pressure | 0.4 mm Hg at 25°C | [5] |

| Aqueous Solubility | Slightly soluble (21 g/L at 20°C) | [4][5] |

| Flashpoint | 121°C (250°F) | [4] |

| Persistence | Considered a "low persistent" agent. Vapors persist for minutes to hours; liquid for hours to days. | [6] |

This compound is reactive and decomposes under certain conditions. It is destroyed by bleaching powder, though this reaction can produce toxic cyanogen chloride.[4] It reacts readily with bases and weak acids, and hydrolysis is significantly faster at higher pH.[4] Contact with metals can lead to the evolution of flammable hydrogen gas.[1][4][6]

Chemical Synthesis

The synthesis of this compound is similar to that of Sarin, involving the reaction of a specific alcohol with methylphosphonyl difluoride. Due to its extreme toxicity, this synthesis is restricted under international law.

The primary reaction for the synthesis of this compound is: Pinacolyl Alcohol + Methylphosphonyl Difluoride → this compound (O-Pinacolyl methylphosphonofluoridate) + Hydrogen Fluoride [3]

-

Precursors:

-

Methylphosphonyl difluoride (DF): A key precursor for both Sarin and this compound, it is a Schedule 1 chemical.

-

Pinacolyl alcohol (3,3-Dimethyl-2-butanol): This secondary alcohol is the defining precursor for this compound. Pinacolone, a related ketone, is a Schedule 3 compound due to its potential use in synthesizing pinacolyl alcohol.[7]

-

The reaction produces hydrogen fluoride (HF) as a byproduct, which is itself a highly corrosive and toxic acid.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

Like all nerve agents, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[3][5][8]

-

Normal Cholinergic Transmission: In the nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a signal. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing muscles and glands to return to a resting state.

-

AChE Inhibition: this compound, an organophosphate, irreversibly binds to the serine residue in the active site of AChE, forming a stable phosphonylated enzyme complex.[3][5] This inactivation of AChE prevents the breakdown of ACh.

-

Cholinergic Crisis: The resulting accumulation of excess ACh in synapses and neuromuscular junctions leads to continuous stimulation of muscarinic and nicotinic receptors.[9] This overstimulation causes a "cholinergic crisis," characterized by convulsions, respiratory failure, and ultimately, death.[8]

The "Aging" Process

A critical feature of this compound's toxicity is the rapid "aging" of the AChE-Soman complex.[10]

-

Mechanism: Aging is a time-dependent chemical change where the phosphonylated enzyme undergoes dealkylation, specifically the loss of the bulky pinacolyl group.[11][12] This process creates a negatively charged, highly stable covalent bond between the phosphorus atom and the enzyme's serine residue.[11][13]

-

Irreversibility: Once aged, the inhibited enzyme cannot be reactivated by standard medical countermeasures like oximes.[10][13]

-

Rapid Rate: The aging process for this compound is exceptionally fast. The half-life for aging of the this compound-AChE complex is estimated to be between 2 and 5 minutes.[10][12] This is significantly faster than for other nerve agents like Sarin, where the aging half-life is several hours.[10] This rapid aging makes prompt medical intervention absolutely critical and often renders post-exposure treatment with oximes ineffective.

References

- 1. Control of nerve agent-induced seizures is critical for neuroprotection and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dexmedetomidine stops benzodiazepine-refractory nerve agent-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of oxime plus atropine treatment against this compound poisoning in the atropinesterase-free rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of atropine/pralidoxime/diazepam or atropine/HI-6/prodiazepam in primates intoxicated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aging of this compound-inhibited acetylcholinesterase: PH-rate profiles and temperature dependence in absence and in presence of effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Pinacolone - Wikipedia [en.wikipedia.org]

- 8. This compound (GD): Nerve Agent | NIOSH | CDC [cdc.gov]

- 9. Atropine/Pralidoxime: Antidote Uses, Side Effects, Dosage [medicinenet.com]

- 10. Fact Sheet: PB Pretreatment for this compound Exposure [gulflink.health.mil]

- 11. Aging Mechanism of this compound Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Soman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Soman (GD), a highly toxic organophosphate nerve agent. The information is intended for researchers, scientists, and professionals involved in the development of countermeasures and therapeutics. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the primary mechanism of action.

Physical and Chemical Properties of this compound

This compound, systematically named O-pinacolyl methylphosphonofluoridate, is a colorless liquid with a faint fruity or camphor-like odor in its pure form.[1][2][3][4] It is classified as a G-series nerve agent and is known for its high toxicity and rapid action.[1][4]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H16FO2P | [1] |

| Molecular Weight | 182.17 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Faintly fruity or camphor-like | [1][2][3] |

| Melting Point | -42 °C | [2] |

| Boiling Point | 198 °C (with decomposition) | [2][3] |

| Density (liquid) | 1.022 g/mL at 25 °C | [1][2][5] |

| Vapor Density | 6.3 (air = 1) | [1][2][5] |

| Vapor Pressure | 0.40 mmHg at 25 °C | [2][3][5] |

| Solubility in Water | 21 g/L at 20 °C | [2][5] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.78 | [2] |

| Flash Point | 121 °C (250 °F) | [1] |

Chemical Reactivity and Stability

This compound is a combustible liquid, though not readily ignited.[1][6] It is susceptible to hydrolysis, with the rate being dependent on pH and temperature. The hydrolysis is slowest in the pH range of 4 to 6.[5] Under acidic conditions, hydrolysis can produce hydrofluoric acid.[1] Reaction with strong bases or oxidizing agents can be violent.[6] this compound is also known to corrode steel.[2]

Decomposition of this compound can be achieved with bleaching powder; however, this reaction can produce cyanogen chloride.[1] When heated to decomposition, it can emit highly toxic fumes.[1] The environmental persistence of this compound is considered low, with its vapor phase lasting for minutes to hours and the liquid for hours to days, depending on environmental conditions.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[5][7][8] AChE is critical for the normal functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby terminating the nerve signal.[9]

Inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation leads to a cholinergic crisis, characterized by a range of symptoms including convulsions, paralysis, and ultimately, respiratory failure, which can be fatal.[4][8]

The process of AChE inhibition by this compound involves the phosphonylation of a serine residue in the active site of the enzyme.[7] This is followed by a process known as "aging," where a dealkylation reaction occurs, resulting in a conformational change that renders the enzyme-inhibitor complex resistant to reactivation by standard oxime antidotes.[7][9]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for handling and analyzing this compound are subject to strict safety and security regulations and are typically performed in specialized laboratories. The following sections outline the general principles of methodologies that can be adapted for the study of this compound's properties.

Determination of Physical Properties

Vapor Pressure Measurement: The vapor pressure of highly toxic compounds like this compound can be determined using methods that require small sample sizes and are performed in a contained system. A common technique is the gas saturation method.

-

A carrier gas (e.g., nitrogen) is passed through a thermostatted saturator containing a small amount of this compound at a known, slow flow rate.

-

The gas becomes saturated with this compound vapor.

-

The this compound in the exiting gas stream is trapped in a suitable solvent or on a sorbent material.

-

The amount of trapped this compound is quantified using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

-

The vapor pressure is calculated from the amount of volatilized this compound, the volume of the carrier gas, and the temperature.

Solubility Determination: The aqueous solubility of this compound can be determined using the shake-flask method.

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved this compound.

-

A known volume of the saturated aqueous phase is carefully extracted.

-

The concentration of this compound in the aqueous sample is determined by an appropriate analytical method, such as GC-MS.

Acetylcholinesterase Inhibition Assay

The inhibitory potency of this compound on AChE can be determined using a colorimetric assay based on the Ellman's reagent (DTNB).

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

General Protocol:

-

Prepare solutions of AChE, ATCh, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

In a 96-well microplate, add the AChE solution and different concentrations of this compound (or a vehicle control).

-

Incubate for a specific period to allow for the inhibition of the enzyme.

-

Initiate the reaction by adding ATCh and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Experimental Workflow for In Vitro AChE Inhibition Assay

Caption: Experimental workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and the general experimental methodologies used for its characterization. The data and workflows presented are intended to serve as a valuable resource for researchers and scientists working towards the development of effective medical countermeasures against this potent nerve agent. The provided diagrams offer a clear visualization of the key biological pathway and a typical experimental procedure. It is imperative that any work with this compound be conducted under the strictest safety protocols in appropriately equipped facilities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. Aging Mechanism of this compound Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Kinetics of Soman-Induced Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of acetylcholinesterase (AChE) inhibition by the nerve agent soman. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of medical countermeasures against organophosphorus nerve agents. This document details the mechanism of inhibition, summarizes key kinetic parameters, outlines experimental protocols for their determination, and visualizes the biochemical pathways involved.

Introduction: The Irreversible Inhibition of a Critical Enzyme

This compound (O-Pinacolyl methylphosphonofluoridate) is a potent organophosphorus nerve agent that exerts its toxic effects by irreversibly inhibiting acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve signal. Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis, characterized by a range of symptoms including seizures, respiratory distress, and ultimately, death.

The interaction between this compound and AChE is a multi-step process involving initial binding, phosphonylation of the active site serine, and a subsequent "aging" process that renders the inhibited enzyme resistant to reactivation by currently available oxime reactivators. Understanding the kinetics of these steps is paramount for the development of more effective prophylactic and therapeutic interventions.

The Kinetics of this compound-AChE Interaction: A Quantitative Overview

The inhibition of AChE by this compound can be described by a series of kinetic constants that quantify the rates of the different stages of the interaction. These include the initial binding and phosphonylation, and the subsequent aging process.

Table 1: Summary of this compound-AChE Inhibition Kinetic Constants

| Parameter | Description | Value | Species/Conditions |

| kᵢ (k_inact_ / K_I_) | Bimolecular rate constant of inhibition | 0.86 ± 0.2 M⁻¹ min⁻¹ | Human AChE |

| 5.58 x 10⁷ M⁻¹ min⁻¹ (racemic mixture) | Electric Eel AChE | ||

| 4.08 x 10⁷ M⁻¹ min⁻¹ (C(-)-soman) | Electric Eel AChE | ||

| 6.32 x 10⁷ M⁻¹ min⁻¹ (C(+)-soman) | Electric Eel AChE | ||

| 2.8 x 10⁸ M⁻¹ min⁻¹ (C(+)P(-)-soman) | Electric Eel AChE[1] | ||

| 1.8 x 10³ M⁻¹ min⁻¹ (C(-)P(-)-soman) | Electric Eel AChE[1] | ||

| kₐ | First-order rate constant of aging | See Figure 1 for various mutants | This compound-inhibited Human AChE at pH 8.0, 24°C |

| Aging Half-life (t₁/₂) | Time for 50% of the inhibited enzyme to age | 4.62 min | Torpedo californica AChE (TcAChE) at pH 7 |

| 1.87 min | Human Butyrylcholinesterase (HuBChE) at pH 7 |

Note: The stereochemistry of this compound significantly impacts its inhibitory potency, with the C(+)P(-) isomer being the most toxic.

Experimental Protocols for Kinetic Analysis

The determination of the kinetic parameters of AChE inhibition by this compound relies on precise and well-controlled experimental methodologies. The most common method for measuring AChE activity is the Ellman's assay.

Ellman's Assay for Measuring Acetylcholinesterase Activity

This spectrophotometric method is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Purified acetylcholinesterase (from human erythrocytes, electric eel, or other sources)

-

This compound (handled with extreme caution in a specialized laboratory)

-

Acetylthiocholine (ATCh) iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer capable of reading at 412 nm

Procedure for Determining IC₅₀:

-

Enzyme Preparation: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer.

-

Incubation: In a 96-well plate or cuvettes, add the AChE solution to each well/cuvette. Then, add the different concentrations of this compound to the respective wells. Include a control with no inhibitor. Incubate the enzyme and inhibitor for a specific period (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibition to occur.

-

Reaction Initiation: To start the enzymatic reaction, add a solution containing both ATCh and DTNB to each well/cuvette.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using the spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plots. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

Determination of the Bimolecular Rate Constant (kᵢ)

For irreversible inhibitors like this compound, the bimolecular rate constant (kᵢ) is a more accurate measure of inhibitory potency than the IC₅₀. This constant is determined by measuring the apparent first-order rate constant of inhibition (k_obs_) at different inhibitor concentrations.

Procedure:

-

Pre-incubate a fixed concentration of AChE with various concentrations of this compound.

-

At different time points, take aliquots of the incubation mixture and add them to a solution containing the substrate (ATCh) and DTNB to measure the remaining enzyme activity.

-

Plot the natural logarithm of the percentage of remaining activity versus time for each this compound concentration. The slope of this line will be -k_obs_.

-

Plot the calculated k_obs_ values against the corresponding this compound concentrations.

-

The slope of this second plot will be the bimolecular rate constant, kᵢ.

Determination of the Aging Rate Constant (kₐ)

The rate of aging can be determined by measuring the loss of the ability of an oxime reactivator (like 2-PAM) to regenerate active AChE over time.

Procedure:

-

Inhibit AChE with a known concentration of this compound for a short period.

-

Remove the excess, unreacted this compound.

-

At various time points after the removal of this compound, add a reactivator (e.g., 2-PAM) to aliquots of the inhibited enzyme solution.

-

After a fixed reactivation period, measure the recovered AChE activity using the Ellman's assay.

-

Plot the percentage of reactivatable enzyme against the aging time.

-

Fit the data to a first-order decay equation to determine the aging rate constant (kₐ).

Visualizing the Impact of this compound on Cholinergic Signaling

The biochemical cascade of events at a cholinergic synapse and its disruption by this compound can be visualized to better understand the mechanism of toxicity.

Normal Cholinergic Synaptic Transmission

Caption: Normal signal transmission at a cholinergic synapse.

Disruption of Cholinergic Transmission by this compound

Caption: this compound-induced disruption of cholinergic signaling.

This compound-AChE Interaction Workflow

Caption: Kinetic workflow of this compound-AChE interaction.

Conclusion

A thorough understanding of the kinetics of this compound's interaction with acetylcholinesterase is fundamental for the development of effective medical countermeasures. The data and protocols presented in this guide offer a foundational resource for researchers in this critical field. Future work should focus on developing novel reactivators capable of reversing the aged this compound-AChE complex and on designing more effective scavengers to neutralize this compound before it reaches its target. The continued detailed kinetic characterization of new potential inhibitors and reactivators will be essential in the ongoing effort to protect against the threat of nerve agent exposure.

References

An In-depth Technical Guide to the Acute and Chronic Effects of Soman Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soman (GD) is a highly toxic organophosphorus (OP) nerve agent that poses a significant threat due to its rapid and often irreversible inhibition of acetylcholinesterase (AChE). This guide provides a comprehensive technical overview of the molecular and physiological consequences of this compound exposure, delineating both the immediate (acute) and long-lasting (chronic) effects. It covers the primary mechanism of action, downstream pathological cascades including excitotoxicity, neuroinflammation, and oxidative stress, and the resulting neurological and systemic damage. This document summarizes key quantitative data, details common experimental protocols for studying this compound toxicity, and visualizes critical pathways to support research and the development of effective countermeasures.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of this compound is acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2] this compound rapidly phosphorylates a serine residue in the active site of AChE, forming a stable covalent bond that inactivates the enzyme.[3][4]

This inhibition leads to the accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors in both the central (CNS) and peripheral nervous systems (PNS).[1][5] A distinguishing and dangerous feature of this compound is the rapid "aging" of the this compound-AChE complex. This time-dependent dealkylation process renders the inhibited enzyme highly resistant to reactivation by standard oxime antidotes, making timely medical intervention critical.[3]

Acute Effects of this compound Exposure

Acute exposure to this compound triggers a rapid onset of symptoms, the severity of which depends on the dose and route of exposure.[6] The effects manifest within seconds to minutes and can be fatal if not treated immediately.[7]

Cholinergic Crisis

The hyperstimulation of cholinergic receptors precipitates a systemic state known as a cholinergic crisis, characterized by a constellation of muscarinic and nicotinic symptoms.[8][9]

-

Muscarinic Effects: These result from the overstimulation of the parasympathetic nervous system and are often remembered by the mnemonics SLUDGE/DUMBBELLS.[10][11] Symptoms include excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (emesis), bronchospasm, bronchorrhea (excessive bronchial secretions), bradycardia (slow heart rate), and miosis (pinpoint pupils).[5][9]

-

Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia leads to muscle fasciculations (twitching), cramping, weakness, and eventually flaccid paralysis.[5] Effects on the cardiovascular system can include tachycardia (rapid heart rate) and hypertension.[8]

-

Central Nervous System (CNS) Effects: In the CNS, cholinergic hyperactivity leads to confusion, drowsiness, loss of consciousness, convulsions, and status epilepticus (SE)—prolonged, unremitting seizures.[1][6] Respiratory failure, resulting from a combination of central respiratory depression, bronchoconstriction, excessive secretions, and paralysis of respiratory muscles, is the ultimate cause of death.[1][9]

Chronic Effects and Long-Term Neuropathology

Survivors of acute this compound poisoning often face debilitating long-term neurological and psychological consequences.[5] The primary driver of this chronic neuropathology is the prolonged seizure activity (status epilepticus) experienced during the acute phase.[1][12]

Seizure-Induced Brain Damage

Prolonged seizures trigger a cascade of neurotoxic events, leading to widespread neuronal death and brain damage.[12] The brain regions most vulnerable to this compound-induced damage are limbic structures, including the hippocampus, amygdala, and piriform cortex, as well as the thalamus and cerebral cortex.[1][13] This damage manifests as:

-

Cognitive Deficits: Impairments in learning, memory, and spatial navigation are common, often linked to hippocampal damage.[1][12]

-

Psychological Disturbances: Survivors may develop chronic anxiety, depression, and other mood disorders.[14]

-

Spontaneous Recurrent Seizures (Epilepsy): The initial brain injury can lead to the development of a chronic epileptic state.[15]

-

Motor Dysfunction: Impaired psychomotor performance and postural sway have been reported.[7]

Key Pathological Signaling Pathways

The transition from acute cholinergic crisis to chronic brain injury is mediated by several interconnected signaling pathways.

-

Glutamatergic Excitotoxicity: The initial cholinergic overstimulation leads to a secondary, massive release of the excitatory neurotransmitter glutamate.[13][16] This over-activates glutamate receptors (especially NMDA and AMPA receptors), causing excessive calcium (Ca²⁺) influx into neurons.[17] High intracellular Ca²⁺ levels activate catabolic enzymes, disrupt mitochondrial function, and ultimately trigger apoptotic and necrotic cell death pathways.[13][17]

-

Neuroinflammation: this compound exposure initiates a persistent neuroinflammatory response characterized by the activation of microglia and astrocytes and the upregulation of proinflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1.[15][16][18] This sustained inflammation contributes to ongoing neuronal damage and the progression of chronic neuropathology.

-

Oxidative Stress: The excitotoxic cascade and mitochondrial dysfunction lead to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][15] This state of oxidative stress overwhelms endogenous antioxidant defenses, causing damage to lipids, proteins, and DNA, further exacerbating neuronal injury.[15][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound toxicity, compiled from various experimental studies.

Table 1: Lethal Dose (LD₅₀) of this compound in Various Species

| Species | Route of Administration | LD₅₀ Value | Reference(s) |

|---|---|---|---|

| Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 132 µg/kg | [7][19] |

| Minipig (Göttingen) | Intramuscular (IM) | 4.7 µg/kg | |

| Human (estimated) | Skin Contact | ~1.4 mg/70 kg person |

| Guinea Pig | Subcutaneous (s.c.) | 28 µg/kg (1.0 x LD₅₀) |[18] |

Table 2: Biomarker Changes Following this compound Exposure in Rat Models

| Biomarker | Matrix | Time Point | Change vs. Control | Reference(s) |

|---|---|---|---|---|

| TNF-α | Serum & CSF | 18 weeks | Significant Elevation | [15][18] |

| IL-6 | Serum & CSF | 18 weeks | Significant Elevation | [15][18] |

| IL-1α | Serum & CSF | 18 weeks | Significant Elevation | [15][18] |

| Reactive Oxygen Species (ROS) | Serum | 18 weeks | Significant Elevation | [15][18] |

| Reactive Nitrogen Species (RNS) | Serum | 18 weeks | Significant Elevation | [15][18] |

| S100B | Serum | 6-72 hours | Significant Changes |

| UCH-L1 | Serum | 6-72 hours | Significant Changes | |

Experimental Protocols

This section details standardized protocols used in the preclinical evaluation of this compound toxicity and potential countermeasures.

This compound Exposure and Treatment Model in Sprague-Dawley Rats

This protocol is widely used to study the long-term neurological consequences of acute this compound poisoning.

-

Animal Model: Adult male or female Sprague-Dawley rats.

-

This compound Administration: A single dose of this compound (e.g., 132 µg/kg, equivalent to ~1.2x LD₅₀) is administered via subcutaneous (s.c.) injection.[7][16]

-

Immediate Antidotal Treatment: Immediately following this compound exposure, animals are treated with a standard countermeasure regimen to mitigate peripheral cholinergic effects and ensure survival. This typically consists of:

-

Seizure Management: To control status epilepticus, an anticonvulsant is administered approximately 1 hour post-exposure. Midazolam (e.g., 3 mg/kg, i.m.) is commonly used.[7][16]

-

Monitoring: Animals are closely monitored for behavioral seizures, and the onset and severity of status epilepticus are scored. Long-term monitoring may involve electroencephalography (EEG) to detect the development of spontaneous recurrent seizures.[7]

-

Endpoint Analysis: At predetermined time points (e.g., 24 hours for acute effects, or several weeks/months for chronic effects), animals are euthanized. Blood, cerebrospinal fluid (CSF), and brain tissue are collected for biochemical, molecular, and histopathological analysis.[7]

Measurement of Reactive Oxygen/Nitrogen Species (ROS/RNS)

This protocol outlines a method for quantifying oxidative stress markers in serum.

-

Sample Collection: Collect blood samples and process to obtain serum.

-

ROS Assay (DCF-based):

-

Use a commercial dichlorodihydrofluorescein (DCF) ROS/RNS Assay Kit.[20]

-

Pipette 50 µL of serum into the wells of a 96-well plate.

-

Prepare a standard curve using the provided H₂O₂ standard.[20]

-

Add the DCF solution to all wells according to the manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light.

-

Measure fluorescence using a microplate reader at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[20]

-

Quantify ROS levels by comparing sample fluorescence to the standard curve. Results are often expressed as relative fluorescence units (RFU).[20]

-

-

RNS Assay (Griess Reagent):

-

Use a commercial Griess Reagent kit for nitrite determination.[20]

-

Pipette 50 µL of serum into the wells of a 96-well plate.

-

Add an equal volume of Griess reagent to each well.[20]

-

Incubate for 10-15 minutes at room temperature.[20]

-

Measure the colorimetric change (absorbance) at ~540 nm using a microplate reader.[20]

-

Calculate nitrite concentrations based on a sodium nitrite standard curve.

-

Histopathological Assessment of Neurodegeneration (Fluoro-Jade B Staining)

Fluoro-Jade B is an anionic fluorescein derivative that specifically stains degenerating neurons, making it a reliable marker for neurotoxicity.[6][21]

-

Tissue Preparation:

-

Staining Procedure:

-

Rehydrate the slide-mounted sections through a series of alcohol solutions and finally in distilled water.[22]

-

Immerse slides in a 0.06% potassium permanganate (KMnO₄) solution for 10 minutes. This step helps to reduce background staining.[6][22]

-

Rinse slides thoroughly in distilled water.[22]

-

Transfer slides to the Fluoro-Jade B staining solution (e.g., 0.0004% Fluoro-Jade B in 0.1% acetic acid vehicle) for 15-20 minutes.[6][22]

-

Rinse slides through three changes of distilled water.[22]

-

-

Mounting and Visualization:

-

Dry the slides completely on a slide warmer (~50°C).[22]

-

Clear the slides in xylene and coverslip using a non-aqueous, low-fluorescence mounting medium (e.g., DPX).[23]

-

Visualize degenerating neurons using an epifluorescence microscope with a filter set appropriate for fluorescein (FITC), with an excitation peak around 480 nm and an emission peak at 525 nm.[23]

-

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes in this compound toxicology.

Conclusion and Future Directions

This compound is a formidable chemical threat due to its rapid and potent inhibition of AChE and the subsequent cascade of neurotoxic events. While acute effects are driven by a cholinergic crisis, the long-term pathology is primarily a consequence of seizure-induced excitotoxicity, neuroinflammation, and oxidative stress, leading to permanent brain damage. Current research focuses on developing more effective medical countermeasures that not only ensure survival but also mitigate the chronic neurological damage. This involves targeting the downstream pathways of neurotoxicity, with a focus on novel anticonvulsants, anti-inflammatory agents, and antioxidants. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of such advanced therapeutics.

References

- 1. Ethanol | CH3CH2OH | CID 702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aging Mechanism of this compound Inhibited Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. publichealth.realclearjournals.org [publichealth.realclearjournals.org]

- 12. frontiersin.org [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Bee Sting Venom as a Viable Therapy for Breast Cancer: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RePORT ⟩ RePORTER [reporter.nih.gov]

- 16. Mitigating organophosphate nerve agent, this compound (GD), induced long-term neurotoxicity: Saracatinib, a Src Tyrosine Kinase inhibitor, as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Molecular Mechanisms of Glutamate Toxicity in Parkinson’s Disease [frontiersin.org]

- 18. Anticholinergic and antiglutamatergic agents protect against this compound-induced brain damage and cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comprehensive Biomarkers of this compound (GD)-induced Chronic Toxicity: Proinflammatory Cytokines, Oxidative Stress, and Organ… [ouci.dntb.gov.ua]

- 20. Proinflammatory cytokines, oxidative stress, and organ function as biomarkers of this compound (GD) chronic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluoro-Jade B: a high affinity fluorescent marker for the localization of neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. docs.aatbio.com [docs.aatbio.com]

- 23. biosensis.com [biosensis.com]

An In-depth Technical Guide on the Degradation Products and Environmental Fate of Soman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical warfare agent Soman, focusing on its degradation products, environmental fate, and the analytical methodologies used for its detection. This compound, or O-Pinacolyl methylphosphonofluoridate, is a highly toxic organophosphorus nerve agent that poses a significant threat due to its rapid and irreversible inhibition of acetylcholinesterase (AChE). Understanding its degradation pathways and persistence in the environment is crucial for developing effective decontamination strategies and assessing long-term environmental impact.

This compound Degradation Products

The primary degradation pathway for this compound in the environment is hydrolysis, which leads to the formation of less toxic compounds. The initial and most significant degradation product is Pinacolyl methylphosphonic acid (PMPA) . This occurs through the cleavage of the fluoride atom from the phosphorus center. PMPA is substantially less toxic than this compound but is a key indicator of its prior presence.

Further degradation of PMPA, although at a much slower rate, results in the formation of Methylphosphonic acid (MPA) and pinacolyl alcohol. MPA is the ultimate hydrolysis product of several organophosphorus nerve agents, including Sarin and VX.[1][2][3]

Environmental Fate of this compound

The persistence of this compound in the environment is influenced by various factors, primarily pH, temperature, and the composition of the environmental matrix (e.g., water, soil).

Hydrolysis in Water

Hydrolysis is the most significant abiotic degradation process for this compound in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. This compound is most stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.

| pH | Temperature (°C) | Half-life (t½) |

| 7.4 | 27 | 6.6 hours[4] |

| 8.0 | 27 | 3.2 hours[4] |

| 8.6 | 27 | 2.2 hours[4] |

| 7.4 | 37 | 4.8 hours[4] |

| 8.0 | 37 | 1.6 hours[4] |

| 8.6 | 37 | 1.2 hours[4] |

| 8.0 (in NaClO solution) | Not Specified | 82.5 seconds[5][6] |

Table 1: Hydrolysis Half-life of this compound under Various Conditions

Degradation in Soil

In soil, the degradation of this compound is influenced by both abiotic and biotic factors. Hydrolysis remains a key degradation pathway, with soil pH and moisture content playing significant roles. The presence of certain minerals and organic matter can also catalyze the degradation process. One study on the fate of this compound on silica sand showed that it degrades to O-pinacolyl-methylphosphonic acid following a pseudo-first-order rate reaction over weeks.[7][8] The persistence of this compound in soil is also affected by its volatility and the potential for evaporation.

Biodegradation

Microbial degradation can also contribute to the breakdown of this compound and its hydrolysis products in the environment. Some microorganisms have been shown to utilize organophosphonates as a source of phosphorus.[6] However, the primary degradation product, PMPA, is relatively resistant to further rapid biodegradation. The ultimate hydrolysis product, MPA, is more susceptible to microbial degradation.

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors.

Figure 1: this compound's inhibition of acetylcholinesterase and subsequent cholinergic crisis.

The overstimulation of muscarinic receptors leads to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Nicotinic receptor overstimulation results in muscle fasciculations, cramping, and eventually paralysis. In the central nervous system, the accumulation of ACh can lead to seizures, respiratory depression, and death.[9]

Experimental Protocols

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound and its degradation products in environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for this compound Degradation Analysis

The following workflow outlines the general procedure for studying the degradation of this compound in environmental samples.

Figure 2: General experimental workflow for this compound degradation studies.

GC-MS Protocol for this compound and PMPA Analysis

This protocol is a composite of methodologies described in the literature for the analysis of organophosphorus compounds.[4][7][10][11]

1. Sample Preparation (Derivatization is often required for PMPA)

-

Extraction:

-

For water samples: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.

-

For soil samples: Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture (e.g., acetone/hexane).

-

-

Derivatization (for PMPA):

-

The extract is evaporated to dryness under a gentle stream of nitrogen.

-

A derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added.

-

The mixture is heated (e.g., at 60-80°C) for a specified time to form the trimethylsilyl (TMS) derivative of PMPA, which is more volatile and suitable for GC analysis.

-

2. GC-MS Instrumental Parameters

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless injection at a temperature of 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.

-

Monitored Ions: Specific ions for this compound and the derivatized PMPA are selected based on their mass spectra.

-

3. Quality Control

-

Internal Standards: A deuterated analog of this compound or another suitable internal standard is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.

-

Calibration: A multi-point calibration curve is generated using standards of known concentrations.

-

Blanks and Spikes: Method blanks and matrix spikes are analyzed with each batch of samples to assess for contamination and matrix effects.

LC-MS/MS Protocol for PMPA and MPA Analysis

This protocol is a composite of methodologies described in the literature for the analysis of polar nerve agent hydrolysis products.[5][12]

1. Sample Preparation

-

Water Samples: Often require minimal preparation, such as filtration through a 0.22 µm filter. SPE may be used for pre-concentration.

-

Soil Samples: Extraction with a polar solvent such as water or a methanol/water mixture, followed by centrifugation and filtration of the supernatant.

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph (LC):

-

Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for these acidic analytes.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for PMPA and MPA.

-

3. Quality Control

-

Internal Standards: Isotopically labeled analogs of PMPA and MPA are used as internal standards.

-

Calibration: A multi-point calibration curve is prepared in a matrix that matches the samples as closely as possible.

-

Blanks and Spikes: Procedural blanks and matrix-spiked samples are analyzed to ensure data quality.

Conclusion

The degradation of this compound in the environment is a complex process influenced by multiple factors. The primary degradation product, PMPA, and the ultimate hydrolysis product, MPA, serve as important markers for the detection of this compound contamination. The analytical methods outlined in this guide, particularly GC-MS and LC-MS/MS, provide the necessary sensitivity and selectivity for the reliable monitoring of these compounds in various environmental matrices. A thorough understanding of this compound's environmental fate and the application of robust analytical protocols are critical for assessing the risks associated with its release and for the development of effective remediation strategies.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Fate and degradation of the chemical warfare agent this compound on sands | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. agilent.com [agilent.com]

- 10. cromlab-instruments.es [cromlab-instruments.es]

- 11. ijcmas.com [ijcmas.com]

- 12. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Biosynthesis and Natural Analogs of Organophosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of naturally occurring organophosphate compounds, with a focus on their enzymatic pathways, relevant experimental methodologies, and quantitative data. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction to Natural Organophosphates

Organophosphates are a class of organic compounds containing a phosphate group. While many are known for their synthetic applications as pesticides and nerve agents, nature has also evolved intricate pathways to produce a variety of organophosphate and phosphonate-containing natural products with significant biological activities.[1] These compounds often feature a stable carbon-phosphorus (C-P) bond, a key feature that distinguishes them from the more common phosphate esters found in primary metabolism.[2][3] The biosynthesis of these molecules involves a fascinating array of unusual enzymatic reactions, making them a rich area of study for biochemists and synthetic biologists.[4][5] This guide will primarily focus on two prominent examples of naturally occurring organophosphates with significant biomedical and agricultural applications: the antibiotic fosfomycin and the herbicidal tripeptide phosphinothricin.

Biosynthesis of Key Natural Organophosphates

The biosynthesis of C-P bond-containing natural products typically initiates from the central metabolite phosphoenolpyruvate (PEP).[3][6] The key C-P bond-forming step is the intramolecular rearrangement of PEP to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase.[3][7] From this common intermediate, the pathways diverge to generate a variety of phosphonate natural products.

Fosfomycin Biosynthesis

Fosfomycin is a clinically important broad-spectrum antibiotic produced by various species of Streptomyces and Pseudomonas.[8][9] Interestingly, these two genera have evolved distinct biosynthetic pathways to produce the same final compound, converging at a late-stage intermediate.[8][10]

In Streptomyces species (e.g., S. fradiae, S. wedmorensis):

The biosynthetic gene cluster in Streptomyces has been cloned and characterized.[9][10] The pathway proceeds through the following key steps:

-

Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy): Catalyzed by PEP phosphomutase (PepM). This is a thermodynamically unfavorable reaction.[4][8]

-

Phosphonopyruvate (PnPy) to Phosphonoacetaldehyde (PnAA): This irreversible decarboxylation is catalyzed by phosphonopyruvate decarboxylase and drives the preceding PEP isomerization forward.[8]

-

Further modifications leading to Fosfomycin.

In Pseudomonas syringae:

The biosynthetic gene cluster in P. syringae was also sequenced, revealing a different strategy to overcome the unfavorable PEP isomerization.[8]

-

Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy): Also catalyzed by a PEP phosphomutase homolog (Psf1).[8]

-

Condensation with Acetyl-CoA: Instead of decarboxylation, PnPy is condensed with an equivalent of acetate by a citrate synthase-like enzyme (Psf2).[8]

-

A series of enzymatic steps then lead to the formation of (S)-2-hydroxypropylphosphonate (S-HPP).[10]

-

Epoxidation: The final step in both pathways is the epoxidation of S-HPP to fosfomycin, catalyzed by the non-heme iron-dependent epoxidase HppE.[8][10][11]

The diagrams below illustrate the divergent biosynthetic pathways to fosfomycin in Streptomyces and Pseudomonas.

Phosphinothricin Biosynthesis

Phosphinothricin (PT) is a potent inhibitor of glutamine synthetase and is the active component of the herbicide glufosinate.[12] It is naturally produced as a tripeptide, L-phosphinothricyl-L-alanyl-L-alanine (also known as bialaphos), by soil bacteria such as Streptomyces viridochromogenes and Streptomyces hygroscopicus.[12][13] The tripeptide structure facilitates uptake by plant cells, where it is then hydrolyzed to release the active phosphinothricin.[13]

The biosynthesis of phosphinothricin tripeptide is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.[10][13] The key steps are:

-

Formation of the Phosphinothricin Moiety: This part of the pathway also starts from PEP and involves a series of enzymatic reactions to generate N-acetyl-demethylphosphinothricin.

-

NRPS-mediated Assembly: Three separate peptide synthetase enzymes (PhsA, PhsB, and PhsC) are responsible for the assembly of the tripeptide.[8][10][13]

-

Post-assembly Modifications: After the tripeptide is assembled, the N-acetyl-demethylphosphinothricin moiety undergoes methylation and deacetylation to yield the final phosphinothricin tripeptide.[8]

The following diagram outlines the general workflow for the non-ribosomal synthesis of phosphinothricin tripeptide.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available kinetic data for some of the key enzymes involved in the biosynthesis of natural organophosphates.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µM/s/mg) | Reference(s) |

| PEP Phosphomutase | Pseudomonas gladioli B-1 | Phosphonopyruvate | 19 ± 3.5 | - | 200 | [14] |

| PEP Phosphomutase | Pseudomonas gladioli B-1 | Mg2+ | 3.5 ± 1.4 | - | - | [14] |

| PEP Phosphomutase | Pseudomonas gladioli B-1 | Mn2+ | 0.016 ± 0.005 | - | - | [14] |

| PEP Phosphomutase | Pseudomonas gladioli B-1 | Zn2+ | 3.0 ± 1.5 | - | - | [14] |

| PEP Phosphomutase | Pseudomonas gladioli B-1 | Co2+ | 1.2 ± 0.2 | - | - | [14] |

| MurE Amide Ligase | Pseudomonas aeruginosa | meso-A2pm | - | - | - | [15] |

| MurE Amide Ligase | Pseudomonas aeruginosa | ATP | - | - | - | [15] |

| p-Hydroxybenzoate Hydroxylase | Pseudomonas fluorescens | p-Hydroxybenzoate | - | - | - | [1] |

| p-Hydroxybenzoate Hydroxylase | Pseudomonas fluorescens | NADPH | - | - | - | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of organophosphate biosynthesis.

Gene Cluster Cloning and Heterologous Expression

The identification and characterization of biosynthetic gene clusters are fundamental to understanding natural product biosynthesis.

Protocol Outline: Cloning of a Biosynthetic Gene Cluster

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from the producer organism (e.g., Streptomyces or Pseudomonas species).

-

Genomic Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a suitable vector (e.g., a cosmid or fosmid) to create a genomic library in a host such as E. coli.[12]

-

Library Screening: The library is screened for the gene cluster of interest. This can be done by:

-

Functional Complementation: Transforming a non-producing mutant of the original organism with the library and screening for restored production of the natural product.[12]

-

PCR Screening: Using primers designed from conserved regions of key biosynthetic genes (e.g., PEP phosphomutase) to identify clones containing the gene cluster.[8]

-

-

Subcloning and Sequencing: The identified clone containing the full gene cluster is then subcloned and sequenced to identify all the open reading frames (ORFs) involved in the biosynthetic pathway.[12]

-

Heterologous Expression: To confirm the function of the cloned gene cluster, it can be expressed in a heterologous host, such as E. coli or a more genetically tractable Streptomyces or Pseudomonas species.[8] Production of the natural product in the heterologous host confirms the identity of the biosynthetic gene cluster.

The following diagram illustrates a general workflow for the cloning and heterologous expression of a biosynthetic gene cluster.

Enzyme Purification and Assays

Characterizing the individual enzymes of a biosynthetic pathway is crucial for understanding their function and mechanism.

Protocol Outline: Heterologous Expression and Purification of a Biosynthetic Enzyme

-

Gene Amplification and Cloning: The gene encoding the enzyme of interest is amplified by PCR from the genomic DNA of the producer organism and cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced, for example, by the addition of IPTG.

-

Cell Lysis and Clarification: The cells are harvested, resuspended in a suitable buffer, and lysed (e.g., by sonication). The cell debris is removed by centrifugation to obtain a clear cell lysate.

-

Affinity Chromatography: The cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the tagged protein is eluted.

-

Further Purification (Optional): If necessary, the protein can be further purified by other chromatographic techniques such as ion-exchange or size-exclusion chromatography to achieve high purity.

-

Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Assays:

The activity of the purified enzyme is then measured using a specific assay. The design of the assay depends on the reaction catalyzed by the enzyme.

-

PEP Phosphomutase Assay: The activity of PEP phosphomutase can be assayed in the reverse direction (PnPy to PEP) by coupling the production of PEP to the pyruvate kinase/lactate dehydrogenase system and monitoring the decrease in absorbance at 340 nm due to NADH oxidation.

-

Phosphinothricin Tripeptide Synthetase Assays:

-

ATP-Pyrophosphate Exchange Assay: This assay is used to monitor the activation of the amino acid substrate by the NRPS. It measures the substrate-dependent exchange of 32P-labeled pyrophosphate into ATP.[8]

-

Thioester Formation Assay: This assay directly measures the covalent binding of a radiolabeled amino acid (e.g., [14C]alanine) to the enzyme as a thioester.[8]

-

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product.

Protocol Outline: Isotopic Labeling Experiment

-

Precursor Selection and Synthesis: A presumed precursor of the natural product is synthesized with a stable isotope label (e.g., 13C, 15N, or 2H).

-

Feeding Experiment: The labeled precursor is fed to a culture of the producing organism.

-